molecular formula C23H23NO3 B11968198 Ethyl alpha-(4-benzyloxyanilino)phenylacetate

Ethyl alpha-(4-benzyloxyanilino)phenylacetate

Cat. No.: B11968198
M. Wt: 361.4 g/mol
InChI Key: PCSACVVVELKKBR-UHFFFAOYSA-N
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Description

Ethyl alpha-(4-benzyloxyanilino)phenylacetate is an organic compound with the molecular formula C23H23NO3 and a molecular weight of 361.445. This compound is known for its unique structure, which includes an ethyl ester group, a phenylacetate moiety, and a benzyloxyanilino substituent. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl alpha-(4-benzyloxyanilino)phenylacetate typically involves the reaction of ethyl phenylacetate with 4-benzyloxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-(4-benzyloxyanilino)phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl alpha-(4-benzyloxyanilino)phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl alpha-(4-benzyloxyanilino)phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl alpha-(4-benzyloxyanilino)phenylacetate is unique due to its benzyloxyanilino substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-phenyl-2-(4-phenylmethoxyanilino)acetate

InChI

InChI=1S/C23H23NO3/c1-2-26-23(25)22(19-11-7-4-8-12-19)24-20-13-15-21(16-14-20)27-17-18-9-5-3-6-10-18/h3-16,22,24H,2,17H2,1H3

InChI Key

PCSACVVVELKKBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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